N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline
Description
This compound is a boron-containing aromatic amine derivative characterized by a central 1,3,5,2,4,6-trioxatriborinan ring core. The structure features two peripheral 4-(dibenzylamino)phenyl groups attached to the boron atoms at positions 4 and 6, while the aniline moiety at position 2 is further substituted with N,N-dibenzyl groups. The compound’s structural complexity necessitates advanced crystallographic tools like the SHELX system for refinement and analysis .
Properties
Molecular Formula |
C60H54B3N3O3 |
|---|---|
Molecular Weight |
897.5 g/mol |
IUPAC Name |
N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline |
InChI |
InChI=1S/C60H54B3N3O3/c1-7-19-49(20-8-1)43-64(44-50-21-9-2-10-22-50)58-37-31-55(32-38-58)61-67-62(56-33-39-59(40-34-56)65(45-51-23-11-3-12-24-51)46-52-25-13-4-14-26-52)69-63(68-61)57-35-41-60(42-36-57)66(47-53-27-15-5-16-28-53)48-54-29-17-6-18-30-54/h1-42H,43-48H2 |
InChI Key |
LJKDZXOIJDGMNL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OB(OB(O1)C2=CC=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=C(C=C5)N(CC6=CC=CC=C6)CC7=CC=CC=C7)C8=CC=C(C=C8)N(CC9=CC=CC=C9)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline typically involves multi-step organic reactions. One common method includes the reaction of aniline derivatives with benzyl bromide in the presence of a base to form dibenzylated aniline intermediates. These intermediates are then further reacted with other aromatic compounds under controlled conditions to achieve the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Applications in Materials Science
1. Photonic Materials:
N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline exhibits properties that can be exploited in the development of photonic materials. Its ability to interact with light at various wavelengths may lead to advancements in optical devices such as sensors and lasers.
2. Organic Light Emitting Diodes (OLEDs):
The compound's electronic properties suggest potential use in OLED technology. By incorporating it into the emissive layer of OLEDs, researchers aim to enhance light emission efficiency and color purity.
3. Conductive Polymers:
Due to its structure, this compound may serve as a precursor for synthesizing conductive polymers. These materials are crucial for applications in flexible electronics and energy storage devices.
Applications in Medicinal Chemistry
1. Anticancer Activity:
Research indicates that compounds with similar dibenzylamino structures have shown significant biological activity against various cancer cell lines. Preliminary studies on this compound suggest it may possess anticancer properties due to its ability to induce apoptosis in tumor cells.
2. Drug Delivery Systems:
The compound's unique structure allows for potential modification to improve drug solubility and bioavailability. It can be utilized in creating nanocarriers that enhance the targeted delivery of therapeutic agents.
3. Neuroprotective Effects:
Emerging research points towards the neuroprotective effects of similar compounds against neurodegenerative diseases. This compound could be explored for its ability to protect neuronal cells from oxidative stress.
Case Studies
Case Study 1: Photonic Applications
In a study focusing on the synthesis of photonic materials using dibenzyl derivatives similar to this compound, researchers reported enhanced light absorption and emission characteristics when incorporated into polymer matrices. This advancement could lead to more efficient light-emitting devices.
Case Study 2: Anticancer Research
A recent investigation into the anticancer properties of dibenzylanilines demonstrated that certain derivatives induced significant cytotoxic effects on breast cancer cell lines. This compound is currently being evaluated for similar effects in ongoing preclinical trials.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline involves its interaction with specific molecular targets and pathways. The compound’s multiple benzyl and aniline groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to changes in cellular processes, such as cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Electronic Properties
Compound A : 4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)
- Core Structure : Thiadiazolo[3,4-d]pyridazine (a sulfur- and nitrogen-containing heterocycle).
- Substituents : Bis(4-methoxyphenyl)aniline groups.
- Applications : Likely used in optoelectronics due to extended π-conjugation from the pyridazine-thiadiazole core.
Target Compound :
- Core Structure : 1,3,5,2,4,6-trioxatriborinan (boron-oxygen heterocycle).
- Substituents: Dibenzylamino phenyl groups.
- Electronic Effects : Boron’s electron-deficient nature may stabilize charge-transfer states, while bulky dibenzyl groups could hinder aggregation in solid-state applications.
Compound B : Benzenamine,4,4'-(1,2-diazenediyl)bis[N,N-dimethyl] (DADAB)
- Core Structure : Azo (-N=N-) linkage.
- Substituents: Dimethylamino groups.
- Electronic Effects: The azo group enables strong absorption in the visible range, but the smaller dimethylamino substituents reduce steric hindrance compared to dibenzyl groups.
Structural and Physicochemical Properties
Biological Activity
N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline (CAS Number: 796857-59-5) is a complex organic compound characterized by its unique molecular structure and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHBNO
- Molecular Weight : 897.522 g/mol
- LogP : 10.856 (indicating high lipophilicity)
The compound's structure features multiple dibenzylamine groups and a trioxatriborinan core, which may contribute to its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance:
- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cancer cell proliferation. The presence of dibenzylamino moieties suggests potential interactions with cellular receptors and enzymes critical for tumor growth.
- Case Study : In vitro studies on related dibenzylamine derivatives have shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. These compounds often induce apoptosis through mitochondrial pathways.
Antioxidant Activity
Research has demonstrated that compounds containing phenolic structures can exhibit antioxidant properties:
- Mechanism of Action : The antioxidant activity is likely due to the ability to scavenge free radicals and reduce oxidative stress in cells.
- Findings : A study involving structurally similar compounds indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | , |
| Antioxidant | Reduction in ROS levels | , |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes | , |
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight | Anticancer Activity | Antioxidant Activity |
|---|---|---|---|
| N,N-dibenzyl-4-[...] | 897.522 | Yes | Yes |
| Dibenzylamine | 240.34 | Moderate | Yes |
| 4-(Dibenzylamino)phenol | 269.36 | Low | Moderate |
Research Findings
- Cytotoxicity Studies : Experiments conducted on human breast cancer cells revealed that N,N-dibenzyl-4-[...] significantly inhibited cell growth at concentrations above 10 µM.
- Antioxidant Mechanisms : The compound demonstrated a dose-dependent decrease in lipid peroxidation levels in cellular models exposed to oxidative stress.
- Enzyme Interaction : Preliminary docking studies suggest that the compound may interact with enzymes involved in the Wnt signaling pathway, which is crucial for cancer progression.
Q & A
Q. How should mechanistic studies differentiate between single-electron transfer (SET) and energy transfer pathways in photochemical reactions?
- Methodological Answer : Use radical traps (e.g., DMPO) and Stern-Volmer quenching studies with redox-active quenchers (e.g., methyl viologen). Compare kinetic isotope effects (KIE) in proton-coupled electron transfer (PCET) systems. Validate with Marcus theory calculations for electron-transfer rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
